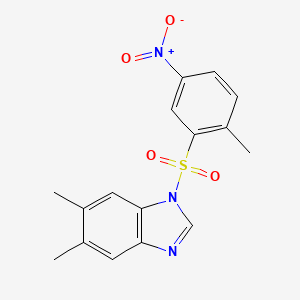

5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole

Beschreibung

5,6-Dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted with methyl groups at positions 5 and 6 and a 2-methyl-5-nitrobenzenesulfonyl moiety at position 1. Benzimidazoles are heterocyclic compounds structurally analogous to nucleotides, such as the adenine base of DNA, and are known for their broad pharmaceutical applications, including antimicrobial, antifungal, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

5,6-dimethyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-10-4-5-13(19(20)21)8-16(10)24(22,23)18-9-17-14-6-11(2)12(3)7-15(14)18/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXFOEQGQLHBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative, such as 2-methyl-5-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

Methylation: The final step involves the methylation of the benzimidazole ring at the 5 and 6 positions using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The benzimidazole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, bases like triethylamine.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed

Reduction of the nitro group: 5,6-dimethyl-1-((2-methyl-5-aminophenyl)sulfonyl)-1H-benzo[d]imidazole.

Substitution of the sulfonyl group: Various substituted benzimidazole derivatives depending on the nucleophile used.

Coupling products: Biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole. Research has shown that benzodiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Studies indicate that treatment with such compounds can lead to cell cycle arrest, particularly at the G1 phase, by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2 . This suggests a promising pathway for developing new cancer therapies targeting dysregulated cell death.

Enzyme Inhibition

Compounds containing the benzodiazole moiety have been investigated for their ability to inhibit various enzymes involved in cancer progression. The sulfonamide group in 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole enhances its interaction with target enzymes, making it a candidate for multi-kinase inhibitors .

Anti-inflammatory Effects

Some derivatives of benzodiazoles have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This aspect is crucial for developing treatments for inflammatory diseases .

Synthesis and Characterization

The synthesis of 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions that include sulfonylation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Wirkmechanismus

The mechanism of action of 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole with structurally or functionally related benzimidazole derivatives:

Structural and Functional Analysis

The sulfonyl group may contribute to hydrogen bonding or π-stacking interactions, as seen in Tsg101-binding antiviral benzimidazoles . Trifluoromethyl vs. Nitro: The trifluoromethyl group in 5,6-dimethyl-2-(trifluoromethyl)-1H-1,3-benzodiazole provides strong electron-withdrawing effects and lipophilicity, which may explain its superior binding energy (-7 kcal/mol) compared to nitro-substituted analogs . Chlorinated Derivatives: The dichloro-substituted compound (CAS 338774-03-1) introduces steric and electronic effects that could enhance selectivity for hydrophobic enzyme pockets .

Antimicrobial Performance: The trifluoromethyl derivative exhibited the lowest MIC against S. aureus (0.156 mg·mL⁻¹), outperforming other benzimidazoles like 2-(1H-1,3-benzodiazol-2-yl) phenol (MIC = 0.3125 mg·mL⁻¹) . Nitro-substituted compounds are less explored in antimicrobial assays but show promise in molecular docking studies .

Antiviral Applications :

- Pyridinyl-sulfonyl benzimidazoles (e.g., 2-[(3,5-dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole) demonstrate robust binding to Tsg101, a key protein in herpes viral budding .

Research Findings and Data Gaps

- Molecular Docking : Benzimidazole derivatives with sulfonyl or nitro groups show strong binding to bacterial proteins (e.g., ClfA of S. aureus) and viral targets (e.g., Tsg101), but the target compound lacks explicit docking data .

Biologische Aktivität

5,6-Dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : 293.33 g/mol

- CAS Number : 6269-91-6

The structure features a benzodiazole core with a sulfonyl group and nitro substituents, which are often associated with significant biological activity.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on sulfonamide derivatives have shown that they can inhibit tumor cell growth effectively. The specific mechanisms often involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5,6-Dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole | HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| Similar sulfonamide derivatives | MCF7 (breast cancer) | 8.3 | Inhibition of HDAC activity |

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Sulfonyl derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria. The nitro group can be activated under anaerobic conditions to generate reactive species that inhibit bacterial DNA synthesis .

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit enzymes involved in folate synthesis in bacteria.

- DNA Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to strand breaks and cell death.

- HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDAC), leading to changes in gene expression associated with cell proliferation and survival .

Study 1: Anticancer Activity in Xenograft Models

A study evaluated the efficacy of a related benzodiazole derivative in xenograft models of breast cancer. The compound demonstrated significant tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent .

Study 2: Antibacterial Efficacy Against MRSA

In vitro tests against methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound exhibited significant antibacterial activity, with an MIC value comparable to established antibiotics. This highlights its potential as an alternative treatment option for resistant bacterial infections .

Q & A

Basic: What are the standard synthetic protocols for preparing 5,6-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole, and how is purity validated?

Methodological Answer:

The synthesis typically involves sulfonylation of a benzodiazole precursor (e.g., 5,6-dimethyl-1H-benzodiazole) with 2-methyl-5-nitrobenzenesulfonyl chloride. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with a base like triethylamine (Et3N) to neutralize HCl byproducts .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Purity Validation :

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.4% acceptable) .

- Spectroscopy : Confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., sulfonyl group protons at δ 8.2–8.5 ppm; methyl groups at δ 2.3–2.6 ppm) and IR (sulfonyl S=O stretch at ~1350 cm<sup>-1</sup>) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for aromatic protons (benzodiazole core: δ 7.1–7.8 ppm), sulfonyl-linked substituents, and methyl groups. Use DEPT-135 to distinguish CH3 groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <5 ppm error.

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase; UV detection at 254 nm) .

Advanced: How can reaction conditions be optimized to improve yields of this sulfonylated benzodiazole?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh3)4 or CuI for coupling reactions; adjust equivalents (e.g., 0.1–5 mol%) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reactivity. DMF may enhance sulfonylation but risks side reactions .

- Temperature Control : Reflux in THF (65–70°C) for 12–48 hours; monitor via TLC. Lower temperatures may reduce decomposition .

Advanced: What structure-activity relationship (SAR) insights exist for sulfonylated benzodiazoles in antimicrobial studies?

Methodological Answer:

- Substituent Impact :

- SAR Validation : Synthesize analogs (e.g., 5-F, 5-Cl, 5-OCH3) and compare MIC values against Gram-positive pathogens .

Advanced: How can molecular docking elucidate the mechanism of action against bacterial targets?

Methodological Answer:

- Target Selection : Use PDB structures (e.g., ClfA, PDB: 1N67) for docking .

- Software Workflow :

- Key Metrics : Binding energy ≤-7 kcal/mol (e.g., -7.4 kcal/mol for this compound ) and hydrogen bonds with Arg<sup>237</sup>/Glu<sup>239</sup> residues indicate strong inhibition .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Triangulation :

- Meta-Analysis : Aggregate data from ≥3 independent studies; apply statistical tests (e.g., ANOVA) to identify outliers .

Advanced: What strategies ensure stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.